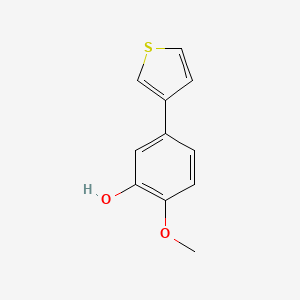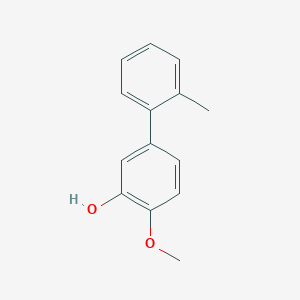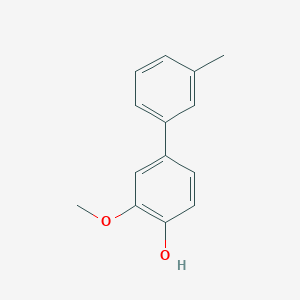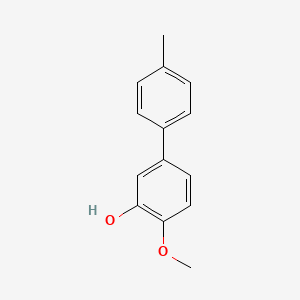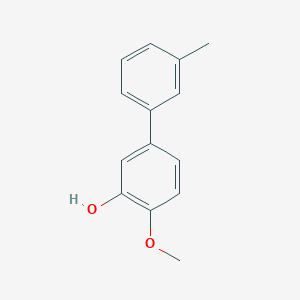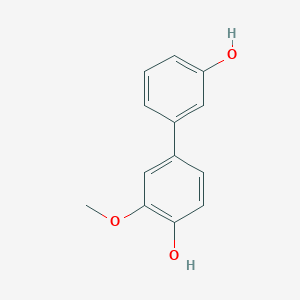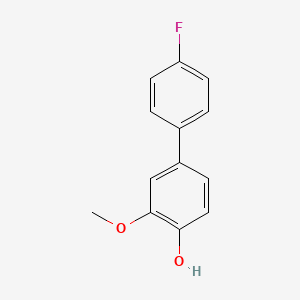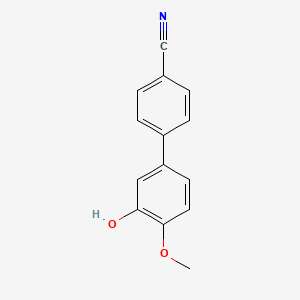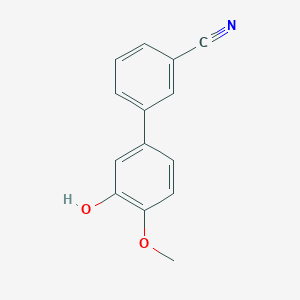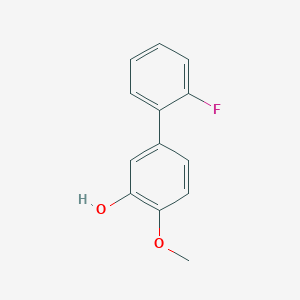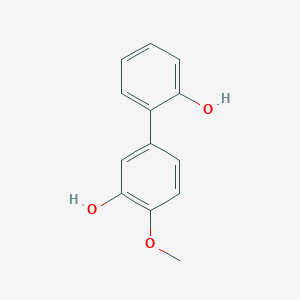
5-(2-Hydroxyphenyl)-2-methoxyphenol, 95%
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-(2-Hydroxyphenyl)-2-methoxyphenol, 95% (also known as 2-hydroxy-5-methoxybenzyl alcohol, or 2-HMBA) is a phenolic compound that has been studied for its potential applications in scientific research. It is a white crystalline solid with a melting point of 95-97°C and a boiling point of 287-290°C. This compound is soluble in water, alcohol, and other organic solvents. It is used in various laboratory experiments and is often applied to biological and medical research.
Applications De Recherche Scientifique
2-HMBA has been studied for its potential applications in scientific research. It has been used as a reagent in the synthesis of several compounds, such as 2-hydroxy-5-methoxybenzaldehyde, 5-methoxy-2-hydroxybenzoic acid, and 5-methoxy-2-hydroxybenzamide. It has also been used to synthesize 2-hydroxy-5-methoxybenzyl esters, which are used as intermediates in the synthesis of pharmaceuticals. Furthermore, 2-HMBA has been studied for its potential use in the synthesis of polymers and as a corrosion inhibitor.
Mécanisme D'action
2-HMBA is thought to act as an antioxidant, scavenging reactive oxygen species (ROS) and reactive nitrogen species (RNS). It is believed to act by chelating metal ions that are involved in the formation of ROS and RNS. Furthermore, it is thought to inhibit the activity of certain enzymes, such as lipoxygenase and cyclooxygenase, which are involved in the production of pro-inflammatory mediators.
Biochemical and Physiological Effects
2-HMBA has been studied for its potential biochemical and physiological effects. It has been found to have anti-inflammatory, anti-oxidant, and anti-microbial properties. Furthermore, it has been shown to inhibit the activity of certain enzymes involved in the production of pro-inflammatory mediators. Additionally, it has been found to have an inhibitory effect on the growth of certain cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
2-HMBA is a useful reagent for laboratory experiments due to its low cost and availability. Furthermore, it is relatively easy to synthesize and purify. However, it is important to note that this compound is highly volatile and flammable and must be handled with caution. Additionally, it is important to use the correct concentrations in order to achieve the desired results.
Orientations Futures
There are several potential future directions for research involving 2-HMBA. These include further studies into its potential anti-inflammatory, anti-oxidant, and anti-microbial properties. Additionally, further research could be conducted into its potential use as a corrosion inhibitor and its potential applications in the synthesis of polymers. Furthermore, further studies could be conducted into its potential use in the synthesis of pharmaceuticals. Finally, further studies could be conducted into its potential use as a therapeutic agent for the treatment of certain diseases.
Méthodes De Synthèse
2-HMBA is synthesized by the condensation of two molecules of phenol with one molecule of methanol. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out in an aqueous solution. The reaction is typically conducted at a temperature of 70-80°C. The product is then purified by recrystallization.
Propriétés
IUPAC Name |
5-(2-hydroxyphenyl)-2-methoxyphenol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12O3/c1-16-13-7-6-9(8-12(13)15)10-4-2-3-5-11(10)14/h2-8,14-15H,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBRWYRPRVFIBCY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC=CC=C2O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40685416 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.23 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Hydroxyphenyl)-2-methoxyphenol | |
CAS RN |
1261926-22-0 |
Source


|
| Record name | 4'-Methoxy[1,1'-biphenyl]-2,3'-diol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40685416 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Formyl-4-[4-(piperidin-1-ylsulfonyl)phenyl]phenol, 95%](/img/structure/B6379265.png)
